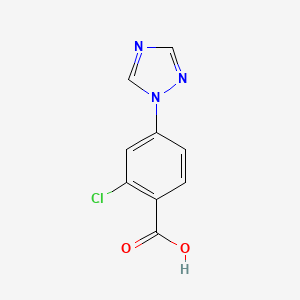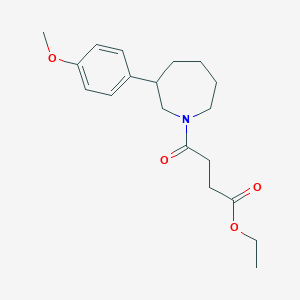
Ethyl 4-(3-(4-methoxyphenyl)azepan-1-yl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure would be characterized by the seven-membered azepane ring, the ester functional group (-COO-), and the methoxyphenyl group. The exact structure would depend on the positions of these groups on the azepane ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and functional groups all influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
One of the key applications of Ethyl 4-(3-(4-methoxyphenyl)azepan-1-yl)-4-oxobutanoate and its derivatives is in investigating antioxidant properties. For instance, a study by Stanchev et al. (2009) explored the antioxidant activity of several 4-hydroxycoumarin derivatives, including compounds similar to Ethyl 4-(3-(4-methoxyphenyl)azepan-1-yl)-4-oxobutanoate. This study found that these compounds exhibited significant antioxidant activity in vitro, particularly in a hypochlorous system, showcasing their potential in oxidative stress-related applications (Stanchev et al., 2009).
Growth-Regulating Activity
Another significant application is in the field of agriculture, particularly in growth regulation of plants. Stanchev et al. (2010) examined the growth-regulating activity of three 4-hydroxycoumarin derivatives on soybean plants. They found that these compounds influenced plant growth and nitrogen-fixing capacity in a concentration-dependent manner. This highlights the potential use of such compounds in managing plant growth and health (Stanchev et al., 2010).
Organic Synthesis and Catalysis
In the realm of organic chemistry, these compounds are valuable for synthetic applications. For example, Kato et al. (1978) described the reaction of Ethyl 4-bromo-3-oxobutanoate with diethyl malonate, showcasing the utility of such compounds in organic synthesis and the formation of various chemical structures. This indicates their importance in the synthesis of more complex organic molecules (Kato et al., 1978).
Enzymatic Reduction
Ethyl 4-Chloro-3-Oxobutanoate, a related compound, was studied by Shimizu et al. (1990) for its reduction in an organic solvent-water diphasic system. This research contributes to understanding the enzymatic reduction processes, which can be critical in pharmaceutical and chemical manufacturing (Shimizu et al., 1990).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[3-(4-methoxyphenyl)azepan-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-3-24-19(22)12-11-18(21)20-13-5-4-6-16(14-20)15-7-9-17(23-2)10-8-15/h7-10,16H,3-6,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTWBTWPAUVGQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


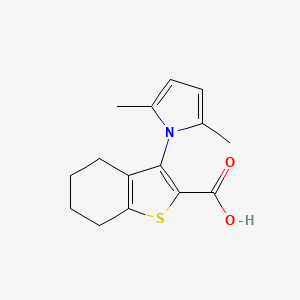
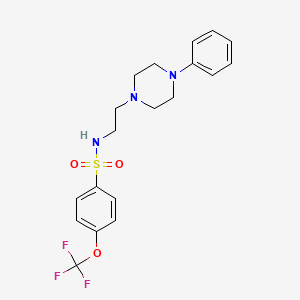
![5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2408020.png)
![2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2408021.png)
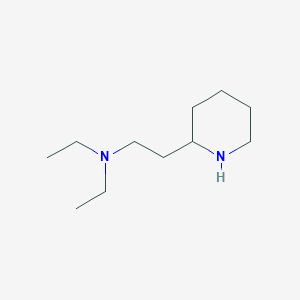
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2408027.png)
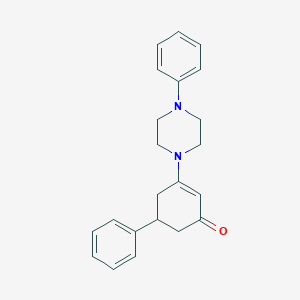
![2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B2408030.png)
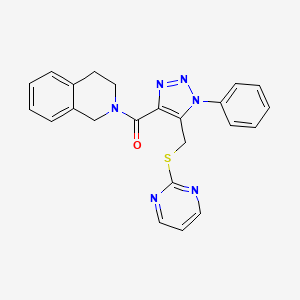
![5-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2408032.png)
![2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole](/img/structure/B2408034.png)
![N-methyl-2-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide](/img/structure/B2408037.png)
